molecular formula C15H20N4O2S B2987195 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034477-11-5

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2987195
CAS No.: 2034477-11-5
M. Wt: 320.41
InChI Key: YZRHOUAVBXVXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide (CAS 2034477-11-5) is a synthetic small molecule with a molecular formula of C15H20N4O2S and a molecular weight of 320.41 g/mol. This compound features a distinct molecular architecture combining a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core linked via an ethyl chain to a morpholine-4-carboxamide group. This specific structure places it within a class of compounds that have recently attracted significant scientific interest for their potential application in pharmaceutical research, particularly as a scaffold for developing kinase inhibitors and other targeted therapeutic agents . Recent investigations into related pyrazole derivatives have demonstrated remarkable biological activities, underscoring the research value of this chemical class. Scientific studies have highlighted that pyrazole-based compounds exhibit a wide spectrum of pharmacological properties, including anti-inflammatory and anticancer activities through various mechanisms such as cyclooxygenase inhibition and cell cycle arrest . Furthermore, pyrazole derivatives have shown promising antioxidant properties by acting as effective free radical scavengers, with some compounds demonstrating potent DPPH and hydroxyl radical scavenging activities that surpass standard antioxidants like butylated hydroxyanisole (BHA) . The incorporation of the thiophene ring, as seen in this compound, is a strategic modification in medicinal chemistry that can significantly influence a molecule's electronic properties, lipophilicity, and overall binding characteristics to biological targets . This compound is offered exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery programs. It serves as a valuable building block for structure-activity relationship studies and as a precursor for developing novel therapeutic agents targeting various diseases. Researchers can utilize this high-purity compound for in vitro assays, target identification, lead optimization, and mechanistic studies. This product is strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-12-11-13(14-3-2-10-22-14)17-19(12)5-4-16-15(20)18-6-8-21-9-7-18/h2-3,10-11H,4-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHOUAVBXVXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. The morpholine ring is then incorporated through nucleophilic substitution reactions. Finally, the carboxamide group is introduced via an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can yield a dihydropyrazole derivative.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Morpholine Motifs

a. 1-Methyl-N-[1-methyl-5-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrrol-3-yl]-4-({4-[(E)-2-(4-pyridinyl)ethenyl]benzoyl}amino)-1H-pyrrole-2-carboxamide
  • Key Differences : Replaces the thiophene with a pyridine-linked styryl group and incorporates a pyrrole ring.
  • Implications : The pyridine-styryl group may enhance π-π stacking interactions in target binding but reduce metabolic stability compared to thiophene .
b. N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
  • Key Differences : Substitutes the morpholine carboxamide with a bromophenyl acetamide and introduces a trifluoromethyl group on the pyrazole.
  • The bromine atom adds molecular weight (376.17 g/mol) and may confer halogen-bonding capabilities .
c. 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
  • Key Differences : Replaces the thiophene and morpholine with an oxazole and simpler pyrazole-carboxamide.
  • Implications : The oxazole’s electron-deficient ring could alter electronic properties, affecting binding to targets like kinases or GPCRs .

Compounds with Thiophene and Carboxamide Groups

a. (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
  • Key Differences : Integrates dual thiophene-ethyl chains into a tetrahydronaphthalene scaffold.
  • Implications : The extended hydrophobic region may enhance CNS penetration but increase CYP450-mediated metabolism risks .
b. N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • Key Differences : Uses a sulfanyl-acetamide linker instead of morpholine.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Synthetic Yield (%)
Target Compound ~349.43 Thiophen-2-yl, morpholine-4-carboxamide 2.1 N/A
1-Methyl-N-[1-methyl-5-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrrol-3-yl]-4-({4-[(E)-2-(4-pyridinyl)ethenyl]benzoyl}amino)-1H-pyrrole-2-carboxamide ~580.60 Pyridine-styryl, pyrrole 3.8 Not reported
N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide 376.17 Trifluoromethyl, bromophenyl 3.5 Not reported
2-(Azetidin-1-ylcarbonyl)-N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-4-carboxamide ~550.50 Azetidine, cyanophenyl 4.2 19%

Table 2. Functional Group Impact on Drug-Likeness

Functional Group Target Compound Analogues (e.g., ) Impact on Properties
Thiophene Present Absent (pyridine/oxazole) Enhances aromatic interactions; moderate metabolic stability
Morpholine-4-carboxamide Present Replaced (e.g., azetidine) Improves solubility; may reduce CNS penetration
Trifluoromethyl Absent Present () Increases lipophilicity; potential for toxicophore formation

Research Findings and Inferences

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyridine’s nitrogen could participate in hydrogen bonding, as seen in kinase inhibitors .
  • Morpholine Carboxamide : This group’s polarity likely enhances aqueous solubility, critical for oral absorption, compared to azetidine or sulfonamide analogs .
  • Trifluoromethyl Substitution : While absent in the target compound, its presence in analogs (e.g., ) correlates with increased potency in enzyme inhibition but higher metabolic liabilities .

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a morpholine ring and a pyrazole moiety. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.

The compound's molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of approximately 302.38 g/mol. Its structure includes functional groups commonly associated with bioactive compounds, such as:

  • Morpholine : Known for its role in enhancing solubility and bioavailability.
  • Pyrazole : Often linked to anti-inflammatory and analgesic properties.
  • Thiophene : Associated with various biological activities, including antimicrobial effects.

1. Antimicrobial Activity

Research indicates that compounds structurally similar to N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrazole have shown effectiveness against various pathogens, including:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.22 - 0.250.5 - 0.75
Escherichia coli0.30 - 0.350.6 - 0.8

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that these compounds can effectively inhibit bacterial growth and kill bacteria at low concentrations .

2. Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, which may be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Anticancer Potential

The anticancer activity of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide has been suggested based on its structural analogs. For example, certain pyrazole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the micromolar range, indicating their potential as anticancer agents .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The interaction with specific enzymes may lead to the modulation of metabolic pathways involved in inflammation and tumor growth.
  • Receptor Binding : The compound may bind to receptors involved in pain signaling or immune response, thereby exerting its therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole-thiophene core in N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide?

  • Methodology : The pyrazole-thiophene scaffold can be synthesized via cyclocondensation reactions. For example, thiophene-2-carboxamide derivatives are prepared by reacting substituted hydrazines with acetylthiophene intermediates under reflux in ethanol. Key steps include optimizing stoichiometric ratios of reagents (e.g., ethyl acetoacetate for pyrazole ring formation) and purification via recrystallization from DMF or ethanol/water mixtures. Yields typically range from 60–75%, with structural confirmation by IR (C=O stretch at 1650–1680 cm⁻¹) and ¹H-NMR (pyrazole-CH₃ at δ 2.3–2.5 ppm) .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

  • Methodology : Use multi-spectral analysis:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • ¹H-NMR : Pyrazole protons resonate at δ 6.5–7.5 ppm, thiophene protons at δ 7.2–7.8 ppm, and morpholine methylenes as multiplet signals at δ 3.4–3.7 ppm .
  • ¹³C-NMR : Confirm amide carbonyl at δ 165–170 ppm and pyrazole carbons at δ 145–155 ppm .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Cell viability assays (MTT or resazurin) evaluate cytotoxicity in cancer cell lines. Ensure proper controls (DMSO vehicle) and replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodology : Perform docking simulations (AutoDock Vina or Schrödinger Suite) using X-ray crystallographic data of target proteins (e.g., COX-2 or EGFR). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set). Validate binding poses via MD simulations (100 ns) and analyze hydrogen bonds (e.g., morpholine oxygen with Arg120 in COX-2) and hydrophobic interactions (thiophene ring with Phe504) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodology : Cross-validate with advanced techniques:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous protons (e.g., pyrazole vs. thiophene signals).
  • X-ray crystallography : Resolve regiochemistry (e.g., pyrazole substitution pattern) .
  • High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 375.1425 for C₁₈H₂₂N₄O₂S) .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Methodology : Control reaction conditions:

  • Temperature : Lower temps (0–25°C) favor 1,3-dipolar cycloaddition at the thiophene C-3 position.
  • Catalysts : Use CuI or Pd(OAc)₂ for Suzuki couplings to introduce aryl groups at C-5 of pyrazole .

Q. How does the morpholine-carboxamide moiety influence pharmacokinetic properties?

  • Methodology : Assess logP (octanol/water partition) via shake-flask method (expected logP ~2.5). Evaluate metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min indicates resistance to CYP450 oxidation). Use Caco-2 assays for intestinal permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodology : Use in silico tools:

  • MetaSite : Predict Phase I metabolism (e.g., morpholine ring oxidation).
  • DEREK : Flag structural alerts (e.g., thiophene-S for potential hepatotoxicity).
  • ProTox-II : Estimate LD₅₀ and organ-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.